1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone
Description
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone is a synthetic organic compound featuring a piperidine ring substituted with a hydroxypiperidino group, a sulfonylmethyl moiety linked to a 4-chlorobenzyl group, and a 2,2-dimethylpropanone terminal. The compound’s molecular formula is C₁₈H₂₆ClNO₄S, with a molecular weight of ~387.9 g/mol. The hydroxyl group on the piperidine ring may enhance solubility and hydrogen-bonding interactions, while the 4-chlorobenzyl group contributes lipophilicity and electronic effects .
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4S/c1-17(2,3)16(21)20-10-8-18(22,9-11-20)13-25(23,24)12-14-4-6-15(19)7-5-14/h4-7,22H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPWKZINBIRUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately .
| Property | Value |
|---|---|
| Molecular Formula | C18H26ClNO4S |
| Molecular Weight | 387.92 g/mol |
| CAS Number | 861211-14-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes. The piperidine ring is believed to interact with neurotransmitter receptors, potentially modulating their activity.
Biological Activity
Research indicates that the compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have suggested that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the chlorobenzyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is interest in exploring its effects on neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related sulfonamide compounds against various bacterial strains. Results showed significant inhibition zones, indicating that modifications like those found in this compound could enhance efficacy .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound could significantly reduce cell viability in multiple cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Neuroprotective Potential : A recent investigation into the neuroprotective effects of similar compounds revealed promising results in reducing neuronal death in models of oxidative stress, warranting further exploration into this compound’s potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Cytotoxicity | Neuroprotection |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| 1-(4-{[(Phenyl)sulfonyl]methyl}-piperidine) | Low | Moderate | Low |
| 1-(4-{[(Methyl)sulfonyl]methyl}-piperidine) | High | Low | Moderate |
Scientific Research Applications
The compound 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including compounds similar to this compound, in targeting various cancer types. For instance, research has shown that certain sulfonamide derivatives exhibit cytotoxic effects against human cancer cell lines such as breast and colon cancer cells . The mechanism typically involves inducing apoptosis and inhibiting cell proliferation.
Central Nervous System Disorders
The compound's structural features suggest potential applications in treating central nervous system disorders. Compounds with similar piperidine structures have been investigated for their efficacy in addressing conditions like Alzheimer's disease and other cognitive impairments . The inhibition of specific enzymes involved in neurotransmitter regulation may be a therapeutic target.
Anti-inflammatory Properties
Sulfonyl-containing compounds are known for their anti-inflammatory properties. Research indicates that derivatives of sulfonamides can modulate inflammatory pathways, making them candidates for treating inflammatory diseases . The specific role of the chlorobenzyl group may enhance the compound's ability to penetrate biological membranes and exert its effects.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Disease | Reference |
|---|---|---|---|
| Compound A | Anticancer | Breast Cancer | |
| Compound B | CNS Disorders | Alzheimer's Disease | |
| Compound C | Anti-inflammatory | Rheumatoid Arthritis |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of sulfonamide derivatives, researchers synthesized several compounds similar to this compound. These compounds were tested against a panel of cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity against breast and colon cancer cells .
Case Study 2: Neuroprotective Effects
A series of experiments evaluated the neuroprotective effects of piperidine derivatives on neuronal cultures exposed to oxidative stress. Compounds similar to the target compound showed reduced neuronal death and improved viability, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The (4-chlorobenzyl)sulfonylmethyl group participates in nucleophilic substitution and elimination reactions:
4-Hydroxypiperidine Ring Reactions
The hydroxyl and amine groups on the piperidine ring enable further derivatization:
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Oxidation : Conversion of the hydroxyl group to a ketone using CrO₃ or Swern oxidation .
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Acylation : Reaction with acetic anhydride or acyl chlorides to form esters or amides .
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Complexation : Coordination with metal ions (e.g., Cu²⁺) via the hydroxyl and amine groups, relevant to catalytic applications.
Sterically Hindered Ketone Reactivity
The 2,2-dimethylpropanone group exhibits limited reactivity due to steric hindrance but can undergo:
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Reduction : LiAlH₄-mediated reduction to a tertiary alcohol (low yield due to steric effects) .
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Grignard Addition : Limited utility; bulky nucleophiles (e.g., tert-butylmagnesium bromide) show minimal reactivity .
Stability and Degradation Pathways
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Thermal Stability : Decomposition above 200°C, releasing SO₂ and chlorobenzene fragments .
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Photodegradation : UV exposure leads to homolytic cleavage of the C–S bond in the sulfonyl group, forming radicals .
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Acid/Base Sensitivity : Stable in neutral conditions but hydrolyzes under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) .
Biological and Pharmacological Interactions
While direct data on this compound is limited, structurally related sulfonamide-piperidine hybrids exhibit:
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Enzyme Inhibition : Binding to carbonic anhydrase or proteases via sulfonamide coordination .
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Antimicrobial Activity : Enhanced by the 4-chlorobenzyl group’s hydrophobic interactions .
Key Research Findings
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Microwave-assisted sulfonylation improves reaction efficiency (75% yield in 15 minutes) .
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Steric hindrance from the 2,2-dimethylpropanone group suppresses unwanted side reactions (e.g., over-alkylation) .
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The 4-hydroxypiperidine ring’s conformational flexibility enhances binding to biological targets .
Comparison with Similar Compounds
Positional Isomers: 2-Chlorobenzyl Variant
Compound: 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone (CAS 865659-33-2)
- Key Differences : The chlorine substituent is in the ortho position on the benzyl group instead of para.
- Electronic Effects: The electron-withdrawing chlorine in the ortho position may alter the electron density of the benzyl ring compared to the para isomer, affecting π-π stacking interactions .
- Molecular Weight : Identical to the target compound (387.9 g/mol) .
Dichlorophenyl Variant
Compound: 1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone
- Key Differences : Replacement of the 4-chlorobenzyl group with a 3,4-dichlorophenylsulfonyl moiety.
- Receptor Binding: The dichloro substitution may improve binding to hydrophobic pockets in target proteins .
- Molecular Weight: ~422.3 g/mol (C₁₈H₂₅Cl₂NO₄S).
Butanone Variant
Compound: 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS 865659-34-3)
- Key Differences: The terminal ketone is a 3-methylbutanone instead of 2,2-dimethylpropanone.
- Impact: Chain Length: The longer carbon chain may alter pharmacokinetics (e.g., metabolic stability) . Steric Hindrance: Reduced branching compared to 2,2-dimethylpropanone could influence conformational flexibility .
- Molecular Weight: 387.92 g/mol (C₁₈H₂₆ClNO₄S) .
Functional Analogues
Morpholino-Indolyl Sulfonyl Compound
Compound: 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Table 1: Comparative Analysis of Key Compounds
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis of sulfonyl groups. Adjust stoichiometry of reagents (e.g., 4-chlorobenzyl sulfonyl chloride and piperidine derivatives) to reduce side products .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC using a sodium acetate/1-octanesulfonate buffer (pH 4.6) .
- Monitoring : Track reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm final structure via -NMR (e.g., δ 1.2 ppm for dimethyl groups) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- Spectroscopy : - and -NMR to confirm substitution patterns (e.g., sulfonyl and hydroxypiperidine moieties). High-resolution mass spectrometry (HRMS) for molecular ion verification .
- Chromatography : Reverse-phase HPLC with a methanol-buffer mobile phase (65:35) to assess purity and detect impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone .
- Crystallography : Single-crystal X-ray diffraction refined using SHELX software for unambiguous stereochemical assignment .
Q. What methodologies are recommended for assessing the stability of this compound under various storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via HPLC. Monitor hydrolysis of the sulfonyl group and oxidation of the hydroxypiperidine ring .
- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV-Vis spectroscopy to detect photodegradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer:
- Meta-Analysis : Compare datasets for variables like cell lines (e.g., HEK293 vs. HeLa), compound purity (≥98% via HPLC), and assay protocols (e.g., IC vs. EC) .
- Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed incubation time, serum-free media) to isolate confounding factors .
Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this piperidine derivative?
Methodological Answer:
Q. How can isotopic labeling be applied to track metabolic pathways of this compound in vivo?
Methodological Answer:
Q. How can researchers design experiments to study the environmental fate of this compound?
Methodological Answer:
- Long-Term Ecotoxicology : Follow INCHEMBIOL project guidelines (2005–2011) to assess bioaccumulation in aquatic organisms and soil biodegradation rates .
- Computational Modeling : Use EPI Suite to predict biodegradation pathways (e.g., sulfonyl group cleavage) and half-life in water (>60 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
